

What is Boc-Lys-OH and its role in peptide synthesis?

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Compound of Interest

Compound Name: *Boc-Lys-OH*

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An In-depth Technical Guide to **Boc-Lys-OH** and Its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to N α -Boc-L-lysine (Boc-Lys-OH)

N α -Boc-L-lysine (**Boc-Lys-OH**) is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of "Boc chemistry," a strategy widely employed in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group is a urethane-type protecting group that is stable under a variety of conditions but can be readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).

The lysine residue possesses a second amino group on its side chain (the ϵ -amino group), which is also nucleophilic and requires protection to prevent unwanted side reactions during peptide synthesis. Therefore, the selection of an appropriate side-chain protecting group, orthogonal to the N α -Boc group, is a critical consideration for the successful incorporation of lysine into a peptide sequence. The choice of the ϵ -amino protecting group depends on the overall synthetic strategy, particularly the conditions used for the final deprotection of the completed peptide.

Chemical Properties and Structure

The fundamental structure of **Boc-Lys-OH** involves the attachment of the Boc group to the α -amino group of L-lysine. The ϵ -amino group is typically protected by another group, leading to a variety of commercially available derivatives.

Table 1: Physicochemical Properties of N α -Boc-L-lysine

Property	Value
Chemical Formula	C ₁₁ H ₂₂ N ₂ O ₄
Molecular Weight	246.30 g/mol
Appearance	White to off-white crystalline powder
Melting Point	205-207 °C (decomposes)
Solubility	Soluble in water, methanol, and ethanol
CAS Number	13734-28-6

The Role of Boc-Lys-OH in Peptide Synthesis

Boc-Lys-OH is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α -amino group, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

The general workflow for incorporating a **Boc-Lys-OH** residue into a peptide chain during SPPS is as follows:

- **Deprotection:** The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA), to liberate a free amino group.
- **Neutralization:** The resulting ammonium salt is neutralized with a base to generate a free amine.
- **Coupling:** The activated carboxyl group of the incoming **Boc-Lys-OH** derivative is then coupled to the free amino group of the peptide-resin.

- **Capping (Optional):** Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.
- **Cycle Repetition:** The process is repeated to elongate the peptide chain.

Orthogonal Side-Chain Protection of Lysine

The ϵ -amino group of lysine must be protected with a group that is stable to the acidic conditions used for the removal of the $N\alpha$ -Boc group. This protecting group is typically removed at the final stage of peptide synthesis, often under different conditions, a concept known as orthogonal protection. The choice of the ϵ -protecting group is crucial and influences the final deprotection strategy.

Table 2: Common Side-Chain Protected $N\alpha$ -Boc-L-lysine Derivatives

Derivative	Side-Chain Protecting Group	Deprotection Conditions	Key Features
Boc-Lys(Z)-OH	Benzyloxycarbonyl (Z)	Strong acid (e.g., HF) or catalytic hydrogenolysis	Classic protecting group, stable to TFA.
Boc-Lys(2-Cl-Z)-OH	2-Chlorobenzyloxycarbonyl (2-Cl-Z)	Strong acid (e.g., HF)	More acid-labile than the Z group, allowing for milder final deprotection.
Boc-Lys(Fmoc)-OH	9-Fluorenylmethyloxycarbonyl (Fmoc)	Base (e.g., piperidine)	Allows for selective deprotection of the side chain while the peptide is still on the resin, enabling side-chain modifications.

Experimental Protocols

General Protocol for Boc-SPPS using Boc-Lys-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a lysine residue using Boc chemistry.

Materials:

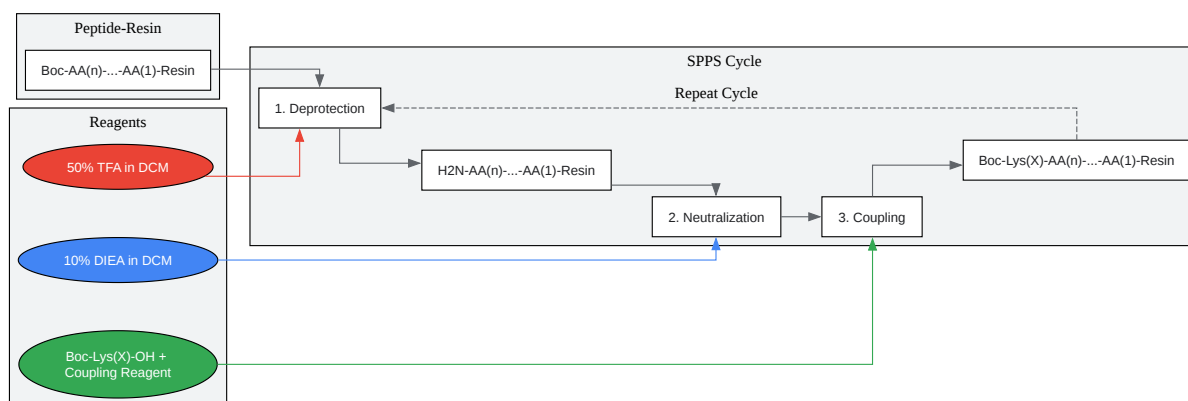
- Merrifield resin (or other suitable solid support)
- Boc-protected amino acids (including a side-chain protected Boc-Lys derivative)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, DIC/HOBt)
- Dimethylformamide (DMF)
- Methanol (MeOH)
- Acetic anhydride (for capping)

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Wash the resin with DCM (3x).
 - Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
 - Treat the resin with 50% TFA in DCM (v/v) for 20 minutes.
 - Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
- Neutralization:

- Wash the resin with DCM (3x).
- Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (2x).
- Wash the resin with DCM (3x).
- Coupling:
 - Dissolve the **Boc-Lys-OH** derivative (3 equivalents) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
 - Add DIEA (6 equivalents) to the solution.
 - Add the activation mixture to the resin and shake for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
 - Wash the resin with DMF (3x) and DCM (3x).
- Capping (Optional):
 - Treat the resin with a solution of acetic anhydride/DIEA/DCM for 20 minutes.
 - Wash the resin with DCM (3x).
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
- Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams



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Caption: Workflow for the incorporation of a **Boc-Lys-OH** residue in Boc-SPPS.

This guide provides a comprehensive overview of **Boc-Lys-OH** and its critical role in peptide synthesis. For specific applications, researchers should consult detailed literature and safety data sheets for all reagents used.

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